2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic ac
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Overview
Description
2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic acid is a complex organic compound featuring a pyrimidine ring substituted with a tetrahydropyran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a tetrahydropyran-substituted aldehyde under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, facilitated by reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran derivatives: Compounds with similar tetrahydropyran rings, such as tetrahydropyranyl ethers.
Pyrimidine derivatives: Other pyrimidine-based compounds with different substituents.
Uniqueness
2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic acid is unique due to its combination of a tetrahydropyran ring and a pyrimidine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(oxan-4-ylmethyl)-2-oxopyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-10(15)9-5-12-11(16)13(7-9)6-8-1-3-17-4-2-8/h5,7-8H,1-4,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICVLIUEHJIOSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=NC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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